molecular formula C25H41NO9 B10783549 (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol

Cat. No.: B10783549
M. Wt: 499.6 g/mol
InChI Key: SQMGCPHFHQGPIF-JIOYIOPFSA-N
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Description

Aconine is a naturally occurring alkaloid found in various species of the Aconitum plant, commonly known as monkshood or wolfsbane. This compound is part of the diterpenoid alkaloid family and is known for its complex molecular structure and potent biological activities. Aconine has been studied extensively due to its pharmacological properties and its role in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aconine involves multiple steps due to its intricate structure. One of the key synthetic routes starts with the preparation of chiral intermediates, such as 2-methylenecyclohexane-1,3,5-triol derivatives. These intermediates undergo a series of cycloaddition reactions, hydroxylation, and cyclization to form the core structure of aconine . The reaction conditions typically involve the use of organic solvents like chloroform or diethyl ether, and catalysts to facilitate the cyclization processes.

Industrial Production Methods: Industrial production of aconine is primarily based on the extraction from Aconitum plant species. The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material. Advanced biotechnological methods, such as cell and organ culture, are also being explored to enhance the yield and purity of aconine .

Chemical Reactions Analysis

Types of Reactions: Aconine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of aconine to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the aconine molecule.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium hydroxide to replace certain groups within the aconine structure.

Major Products Formed: The major products formed from these reactions include various derivatives of aconine with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Aconine has a wide range of scientific research applications due to its diverse biological activities:

Mechanism of Action

The mechanism of action of aconine involves its interaction with various molecular targets and pathways. Aconine primarily affects the nervous system by modulating ion channels and neurotransmitter receptors. It binds to sodium channels, altering their function and leading to changes in nerve impulse transmission. This action is responsible for its analgesic and anti-inflammatory effects . Additionally, aconine’s interaction with other cellular pathways, such as the phosphatidylinositol-3-kinase/serine-threonine kinase pathway, contributes to its anti-tumor activity .

Comparison with Similar Compounds

Aconine is compared with other diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine. These compounds share a similar core structure but differ in their functional groups and biological activities:

Aconine’s uniqueness lies in its balanced pharmacological profile, offering significant therapeutic potential with relatively lower toxicity compared to other similar compounds.

Properties

IUPAC Name

(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMGCPHFHQGPIF-JIOYIOPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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